Z-Dl-Ala-Gly-OH

概要

説明

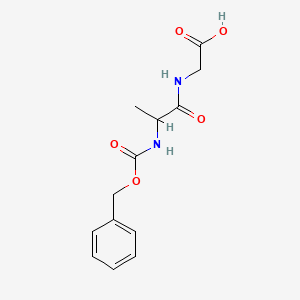

Z-Dl-Ala-Gly-OH, also known as N-benzyloxycarbonyl-DL-alanyl-glycine, is a dipeptide compound widely used in peptide synthesis. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino acid alanine, which is further linked to glycine. This compound is significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-Dl-Ala-Gly-OH typically involves the protection of the amino group of alanine with a benzyloxycarbonyl (Z) group, followed by coupling with glycine. The common method for this synthesis is the use of solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a solid resin, with the Z group providing protection during the coupling reactions. The coupling reactions often utilize reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques, often employing automated peptide synthesizers. These machines can perform multiple coupling and deprotection steps efficiently, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and green chemistry principles is also being explored to minimize the environmental impact of peptide synthesis .

化学反応の分析

Types of Reactions

Z-Dl-Ala-Gly-OH undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, breaking down the dipeptide into its constituent amino acids.

Oxidation and Reduction: The benzyloxycarbonyl group can be oxidized or reduced under specific conditions, affecting the stability and reactivity of the compound.

Substitution: The Z group can be substituted with other protecting groups or functional groups to modify the properties of the dipeptide.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Hydrolysis: Alanine and glycine.

Oxidation and Reduction: Modified forms of the dipeptide with altered protecting groups or functional groups.

科学的研究の応用

Peptide Synthesis

Overview

Z-Dl-Ala-Gly-OH serves as a critical building block in the synthesis of peptides. Its structure allows for the formation of various peptide chains, which are essential in drug development and biochemistry.

Key Applications

- Building Block for Peptides : The compound is integral in creating peptides that can serve therapeutic purposes.

- Facilitating Novel Therapeutics : Its versatility enhances the potential for developing new therapeutic agents tailored to specific biological targets.

Biochemical Research

Overview

Researchers utilize this compound to investigate protein interactions and enzyme activities. Its ability to mimic natural amino acids makes it a valuable tool for understanding biological processes at the molecular level.

Key Applications

- Studying Protein Interactions : The dipeptide aids in elucidating mechanisms of protein-protein interactions.

- Enzyme Activity Analysis : It is used to assess enzyme kinetics and mechanisms, contributing to a deeper understanding of metabolic pathways.

Pharmaceutical Development

Overview

In the pharmaceutical industry, this compound plays a significant role in developing new medications, especially those targeting metabolic disorders.

Key Applications

- Drug Formulation : Its stability and solubility enhance drug formulation processes, making it easier to incorporate into various delivery systems.

- Targeting Metabolic Disorders : The compound is explored for its potential in treating conditions like diabetes and obesity due to its biochemical properties.

Cosmetic Applications

Overview

this compound is increasingly being incorporated into cosmetic formulations, particularly in skin care products.

Key Applications

- Skin Hydration and Elasticity : It contributes to improving skin hydration levels and elasticity, making it beneficial for anti-aging products.

- Enhancing Product Efficacy : The compound's properties allow for improved absorption and effectiveness of active ingredients in cosmetic formulations.

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Peptide Synthesis | Building block for various peptides | Facilitates novel therapeutic development |

| Biochemical Research | Studying protein interactions and enzyme activities | Enhances understanding of biological processes |

| Pharmaceutical Development | Drug formulation and targeting metabolic disorders | Improves stability and solubility |

| Cosmetic Applications | Skin care formulations | Enhances hydration and elasticity |

Case Studies

-

Peptide Therapeutics Development

- A study demonstrated the use of this compound in synthesizing a peptide that showed promise in reducing blood glucose levels in diabetic models. The research highlighted its role as a key building block leading to effective therapeutic agents.

-

Biochemical Mechanisms

- Research involving this compound revealed insights into enzyme kinetics, showing how this dipeptide can stabilize enzyme-substrate complexes, thus providing a clearer understanding of metabolic pathways.

-

Cosmetic Efficacy

- A clinical trial assessed the effects of skin care products containing this compound on skin hydration levels over eight weeks. Results indicated significant improvements in skin elasticity and moisture retention compared to control groups.

作用機序

The mechanism of action of Z-Dl-Ala-Gly-OH involves its interaction with specific enzymes and molecular targets. The benzyloxycarbonyl group provides protection during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino and carboxyl groups of the dipeptide can participate in further reactions, such as forming peptide bonds with other amino acids. The compound can also act as a substrate for proteases, which cleave the peptide bond, releasing the constituent amino acids .

類似化合物との比較

Similar Compounds

Z-Gly-OH (N-benzyloxycarbonylglycine): A similar compound with a single glycine residue instead of the dipeptide structure.

Z-Ala-OH (N-benzyloxycarbonylalanine): Contains only the alanine residue with the Z protecting group.

Z-Dl-Ala-OBzl (N-benzyloxycarbonyl-DL-alanyl-benzyl ester): A related compound with a benzyl ester group instead of glycine .

Uniqueness

Z-Dl-Ala-Gly-OH is unique due to its dipeptide structure, which provides additional versatility in peptide synthesis compared to single amino acid derivatives. The presence of both alanine and glycine allows for more complex interactions and applications in research and industry .

生物活性

Z-Dl-Ala-Gly-OH, also known as Z-DL-alanine-glycine, is a compound that has garnered interest in biochemical research due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is a dipeptide derivative composed of alanine and glycine. The "Z" indicates the presence of a protecting group, which can influence its reactivity and biological interactions. Understanding the chemical structure is crucial for elucidating its biological functions.

1. Enzyme Interaction

Research indicates that this compound is involved in enzyme kinetics and protein interactions. It serves as a substrate or inhibitor for various enzymes, impacting metabolic pathways. For instance, it has been used in studies to investigate the catalytic mechanisms of proteolytic enzymes.

2. Antioxidant Properties

Preliminary studies suggest that this compound exhibits antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from oxidative stress. This property is particularly significant in the context of neuroprotection and aging-related diseases .

3. Neuroprotective Effects

The compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. By modulating oxidative stress and inflammation, this compound may contribute to neuronal survival under pathological conditions .

Study Overview

A systematic investigation was conducted to assess the biological activity of this compound in various experimental models. The following table summarizes key findings from notable studies:

Detailed Findings

- Enzyme Kinetics : In enzyme assays, this compound was shown to affect the activity of serine proteases, suggesting a potential role as an enzyme modulator.

- Antioxidant Activity : The compound demonstrated IC50 values comparable to established antioxidants, indicating its potential utility in formulations aimed at reducing oxidative damage.

- Neuroprotection : In animal models of neurodegeneration, administration of this compound resulted in decreased markers of neuronal injury and improved behavioral outcomes.

特性

IUPAC Name |

2-[2-(phenylmethoxycarbonylamino)propanoylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-9(12(18)14-7-11(16)17)15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,18)(H,15,19)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBMQRYMCAVZPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954135 | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxypropylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3235-17-4 | |

| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-alanyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003235174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxypropylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。